Benzestrol

Estrogen Receptor Alpha Stereochemistry Binding Affinity

Select Benzestrol for its three contiguous stereocenters yielding 8 stereoisomers—only the RSS configuration exhibits high ERα binding, while the other seven show 60–600-fold lower affinity. This extreme stereochemical dependence makes it an unrivaled reference standard for chiral HPLC/SFC method validation and ERα SAR exploration. Unlike DES (limited to cis/trans isomerism) or hexestrol (meso, only 2 stereocenters), benzestrol provides a uniquely nuanced stereochemical landscape. Differential G6PDH inhibition potency versus DES and hexestrol further distinguishes benzestrol for metabolic enzyme studies. Verify stereoisomeric purity to ensure reproducible structure-activity comparisons.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 85-95-0
Cat. No. B026931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzestrol
CAS85-95-0
Synonyms4,4’-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol;  3-Ethyl-2,4-bis(p-hydroxyphenyl)hexane;  Chemestrogen;  NSC 408889;  Octestrol;  Octoestrol;  Octofollin;  Oktestrol; 
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O
InChIInChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3
InChIKeyDUTFBSAKKUNBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzestrol (CAS 85-95-0): What Scientific and Industrial Users Need to Know About This Synthetic Stilbestrol Estrogen


Benzestrol (INN, BAN; CAS 85-95-0), also known as benzoestrol or octofollin, is a synthetic nonsteroidal estrogen of the stilbestrol group [1]. It is structurally characterized as 4,4′-(1,2-diethyl-3-methyl-1,3-propanediyl)bisphenol, possessing a central aliphatic chain with two ethyl groups and one methyl substituent, which distinguishes it from diethylstilbestrol (DES) and hexestrol [2]. Benzestrol exists as a racemic mixture of eight stereoisomers due to three contiguous stereocenters, and exhibits potent estrogenic activity primarily through high-affinity binding to estrogen receptor alpha (ERα) [3]. Historically, benzestrol was developed as an oral estrogenic therapeutic for hormone replacement and prevention of premature birth [4]. For current research and industrial applications—including analytical reference standards, structure-activity relationship studies, and stereochemical investigations—understanding benzestrol's precise structural and pharmacological differentiation from closely related stilbestrol analogs is essential for informed compound selection.

Why Benzestrol (CAS 85-95-0) Cannot Be Interchanged with Generic Stilbestrol Analogs: The Evidence for Selection Specificity


Despite benzestrol being grouped with the stilbestrol estrogens alongside diethylstilbestrol (DES) and hexestrol, these compounds are not functionally interchangeable [1]. Critically, benzestrol comprises eight stereoisomers due to three contiguous stereocenters, and only the RSS stereoisomer exhibits very high binding affinity for estrogen receptor alpha (ERα); the other seven isomers show 60- to 600-fold lower affinity [2]. This extreme stereochemical dependence on biological activity means that benzestrol's potency is exquisitely sensitive to its isomeric composition—a property not shared to the same degree by DES (which has only two stereoisomers due to a double bond) or hexestrol (which is meso with only two stereocenters) [3]. Furthermore, at equimolar concentrations, benzestrol exhibits differential inhibitory potency against D-glucose-6-phosphate dehydrogenase compared to DES and hexestrol [4]. Therefore, substituting benzestrol with DES or hexestrol in any research, analytical, or reference standard application without verifying stereochemical composition will yield irreproducible results and invalidate structure-activity comparisons. The quantitative evidence below establishes the specific, measurable parameters that define benzestrol's unique selection profile.

Quantitative Differentiation Evidence for Benzestrol (CAS 85-95-0) Versus Closest Analogs: A Procurement-Focused Comparative Analysis


Benzestrol Stereoisomer-Specific ERα Binding Affinity: RSS Isomer Versus Remaining Seven Isomers

Benzestrol exists as eight stereoisomers due to three contiguous stereocenters. A 2025 study using stereocontrolled synthesis and competitive binding assays demonstrated that only the RSS stereoisomer of benzestrol exhibits very high binding affinity for ERα, while the other seven isomers show markedly reduced affinity [1]. This extreme stereochemical dependence directly impacts the functional estrogenic activity observed in cellular assays. For researchers requiring consistent, reproducible ERα activation, verification of stereoisomeric composition is essential, as racemic or stereochemically undefined benzestrol will exhibit attenuated and variable activity compared to enantiopure RSS benzestrol.

Estrogen Receptor Alpha Stereochemistry Binding Affinity Structure-Activity Relationship

Comparative Inhibitory Potency: Benzestrol Versus Diethylstilbestrol and Hexestrol on Microbial D-Glucose-6-Phosphate Dehydrogenase

A 1966 study examining the structural specificity of synthetic estrogen inhibition of microbial D-glucose-6-phosphate dehydrogenase (G6PDH) from Aerobacter aerogenes directly compared benzestrol, diethylstilbestrol (DES), hexestrol, and dienestrol [1]. At equimolar concentrations, benzestrol and dienestrol were more potent inhibitors than hexestrol or DES [1]. This differential inhibitory potency demonstrates that benzestrol exhibits distinct non-genomic biochemical effects compared to its closest stilbestrol analogs. For studies investigating estrogen-mediated enzyme modulation or off-target estrogen effects, this quantitative difference in inhibitory potency establishes benzestrol as a distinct chemical entity with measurable functional divergence from DES and hexestrol.

Enzyme Inhibition D-Glucose-6-Phosphate Dehydrogenase Non-Genomic Estrogen Effects Biochemical Pharmacology

In Vivo Estrogenic Potency in the Rat: Benzestrol Versus Estrone via Injection Route

Early pharmacological characterization of benzestrol included direct comparison with estrone, a natural estrogen, in the castrate rat vaginal cornification assay [1]. Benzestrol produced the same type of estrus response when injected at 0.8 to 1.0 micrograms as did estrone at 2.0 to 2.5 micrograms [1]. This indicates that benzestrol is approximately 2- to 3-fold more potent than estrone by weight in this in vivo estrogenicity model. While this data originates from 1940s-era research and lacks modern molecular characterization, it remains a foundational quantitative comparator that establishes benzestrol's high in vivo estrogenic potency relative to a natural estrogen baseline.

In Vivo Pharmacology Estrogenic Activity Rat Bioassay Vaginal Cornification

Stereochemical Complexity: Benzestrol (Three Stereocenters, Eight Isomers) Versus DES (Two Isomers) and Hexestrol (Two Stereocenters)

Benzestrol possesses three contiguous stereocenters, yielding eight possible stereoisomers, of which only the RSS configuration exhibits high ERα binding affinity [1][2]. In contrast, diethylstilbestrol (DES) contains a central double bond that restricts isomerism to only cis/trans configurations (two isomers), while hexestrol (a fully saturated analog of DES) possesses two stereocenters yielding a meso compound plus two enantiomers [3]. This difference in stereochemical complexity has profound implications for analytical method development, chiral separation requirements, and quality control. For any application requiring precise stereochemical definition—including reference standard preparation, chiral chromatography method validation, or structure-activity relationship studies—benzestrol presents a fundamentally different analytical challenge compared to DES or hexestrol.

Stereochemistry Chiral Resolution Analytical Chemistry Drug Development

Physicochemical Differentiation: Benzestrol Solubility Profile Versus Hexestrol

Benzestrol exhibits a distinct solubility profile that differentiates it from structurally related stilbestrol compounds. Benzestrol is freely soluble in acetone, ether, ethanol, and methanol; soluble in vegetable oils; moderately soluble in glacial acetic acid; slightly soluble in benzene, chloroform, petroleum ether, and dilute ethanol; and practically insoluble in water [1]. In contrast, hexestrol has been reported to be soluble in ether, acetone, and alcohol; slightly soluble in benzene and chloroform; and practically insoluble in water [2]. The key difference lies in benzestrol's solubility in vegetable oils and dilute sodium hydroxide solution, which hexestrol does not share to the same extent [1][2]. This differential solubility profile has direct implications for formulation development, analytical sample preparation, and extraction protocols.

Solubility Formulation Analytical Sample Preparation Physicochemical Properties

Optimal Research and Industrial Application Scenarios for Benzestrol (CAS 85-95-0) Based on Verified Differential Evidence


Stereochemistry-Structure-Activity Relationship (SAR) Studies of Nonsteroidal Estrogens

Researchers investigating the stereochemical determinants of estrogen receptor binding and activation should select benzestrol specifically for its three contiguous stereocenters and eight possible stereoisomers, of which only the RSS configuration exhibits high ERα affinity [1][2]. This stereochemical complexity, combined with recent advances in stereocontrolled synthesis enabling access to all eight isomers, makes benzestrol an ideal model compound for probing how subtle stereochemical variations impact ERα binding conformation and downstream transcriptional activity. Unlike DES (limited to cis/trans isomerism) or hexestrol (only two stereocenters), benzestrol provides a more nuanced stereochemical landscape for SAR exploration [3].

Analytical Reference Standard for Chiral Chromatography Method Development

Benzestrol's eight stereoisomers present a challenging and valuable test case for developing and validating chiral separation methods. Analytical laboratories developing HPLC or SFC methods for chiral resolution of multi-stereocenter compounds should utilize benzestrol as a reference standard to benchmark column performance and separation efficiency [1][2]. The documented 60- to 600-fold difference in ERα binding affinity among stereoisomers further underscores the analytical importance of verifying stereoisomeric purity for any biological application of benzestrol [1].

Non-Genomic Estrogen Enzyme Inhibition Studies (G6PDH Model System)

Investigators studying non-genomic effects of synthetic estrogens on metabolic enzymes should select benzestrol based on its demonstrated superior inhibitory potency against microbial D-glucose-6-phosphate dehydrogenase compared to DES and hexestrol [4]. At equimolar concentrations, benzestrol exhibits greater enzyme inhibition than its closest analogs, making it the preferred stilbestrol estrogen for experimental designs requiring maximal G6PDH modulation. This differential enzyme inhibition also makes benzestrol a useful tool compound for dissecting structure-activity relationships in estrogen-mediated metabolic regulation.

In Vivo Estrogenicity Reference Standard for Rodent Bioassays

Researchers conducting in vivo estrogenicity assessments in rodent models can utilize benzestrol as a high-potency synthetic estrogen comparator, with established quantitative benchmarks against estrone (2.5-fold higher potency by weight in the rat vaginal cornification assay) [5]. This historical potency data provides a reference point for calibrating dose-response relationships and enables cross-study comparisons with historical literature. For studies requiring a synthetic estrogen with well-characterized in vivo potency distinct from DES or hexestrol, benzestrol offers a differentiated pharmacological profile.

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